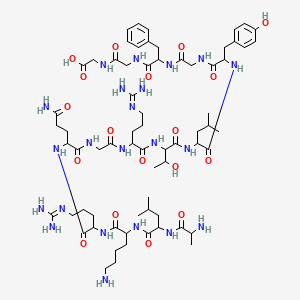
Osteogenicgrowthpeptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Osteogenic growth peptide is a naturally occurring peptide that plays a crucial role in bone formation and regeneration. It has been shown to stimulate the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. Osteogenic growth peptide is also involved in the regulation of bone density and the healing of bone fractures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Osteogenic growth peptide can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: In industrial settings, osteogenic growth peptide can be produced using recombinant DNA technology. This involves the insertion of the gene encoding osteogenic growth peptide into a suitable expression system, such as bacteria or yeast, which then produce the peptide in large quantities. The peptide is subsequently purified using techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Osteogenic growth peptide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the peptide’s structure and function, potentially enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of osteogenic growth peptide include oxidizing agents such as hydrogen peroxide, reducing agents such as dithiothreitol, and substitution reagents such as alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products: The major products formed from the chemical reactions of osteogenic growth peptide include modified peptides with enhanced stability, increased biological activity, or altered binding properties. These modifications can improve the peptide’s therapeutic potential and its application in various fields .
Wissenschaftliche Forschungsanwendungen
Osteogenic growth peptide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model peptide for studying peptide synthesis and modification techniques. In biology, it is used to investigate the mechanisms of bone formation and regeneration. In medicine, osteogenic growth peptide is being explored as a potential therapeutic agent for the treatment of bone-related disorders such as osteoporosis and bone fractures. In industry, it is used in the development of biomaterials for bone tissue engineering .
Wirkmechanismus
Osteogenic growth peptide exerts its effects by binding to specific receptors on the surface of osteoblasts, triggering a cascade of intracellular signaling pathways that promote cell proliferation and differentiation. The peptide activates the mitogen-activated protein kinase (MAPK) pathway, which leads to the upregulation of genes involved in bone formation. Additionally, osteogenic growth peptide enhances the expression of alkaline phosphatase and collagen, which are essential for the mineralization of the bone matrix .
Vergleich Mit ähnlichen Verbindungen
Osteogenic growth peptide is unique in its ability to specifically target osteoblasts and promote bone formation. Similar compounds include bone morphogenetic proteins (BMPs) and parathyroid hormone (PTH), which also play roles in bone metabolism. osteogenic growth peptide has distinct advantages, such as its smaller size, which allows for easier synthesis and modification, and its ability to be used in combination with other therapeutic agents to enhance bone regeneration .
List of Similar Compounds:- Bone morphogenetic proteins (BMPs)
- Parathyroid hormone (PTH)
- Calcitonin gene-related peptide (CGRP)
- Fibroblast growth factor (FGF)
Eigenschaften
Molekularformel |
C68H110N22O18 |
|---|---|
Molekulargewicht |
1523.7 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C68H110N22O18/c1-36(2)28-47(87-57(99)38(5)70)64(106)85-44(16-10-11-25-69)61(103)84-45(18-13-27-77-68(74)75)62(104)86-46(23-24-51(71)93)58(100)80-33-53(95)82-43(17-12-26-76-67(72)73)63(105)90-56(39(6)91)66(108)89-48(29-37(3)4)65(107)88-50(31-41-19-21-42(92)22-20-41)60(102)81-34-54(96)83-49(30-40-14-8-7-9-15-40)59(101)79-32-52(94)78-35-55(97)98/h7-9,14-15,19-22,36-39,43-50,56,91-92H,10-13,16-18,23-35,69-70H2,1-6H3,(H2,71,93)(H,78,94)(H,79,101)(H,80,100)(H,81,102)(H,82,95)(H,83,96)(H,84,103)(H,85,106)(H,86,104)(H,87,99)(H,88,107)(H,89,108)(H,90,105)(H,97,98)(H4,72,73,76)(H4,74,75,77) |
InChI-Schlüssel |
VNTJGCYVIRTGMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate](/img/structure/B13902059.png)

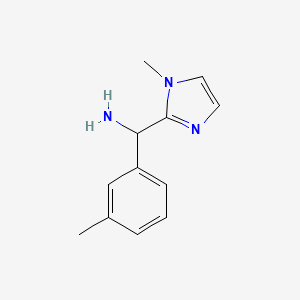

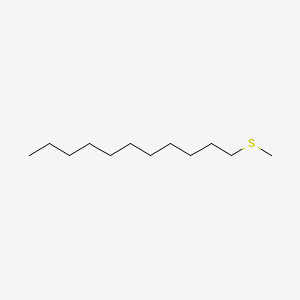
![(2,5-Dioxopyrrolidin-1-yl) 4-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoate](/img/structure/B13902094.png)
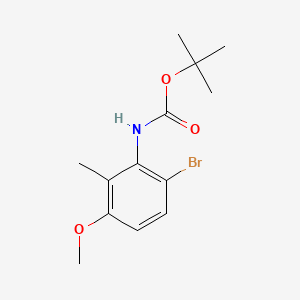
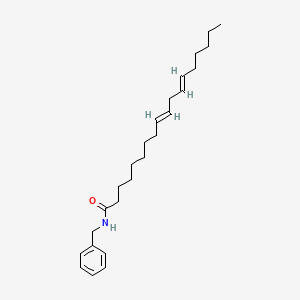
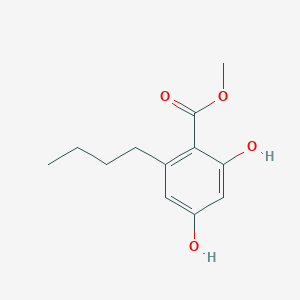

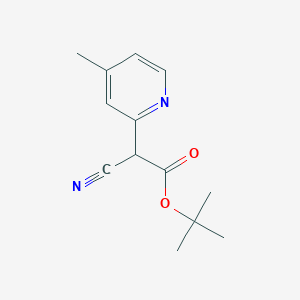
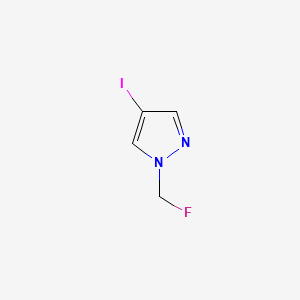
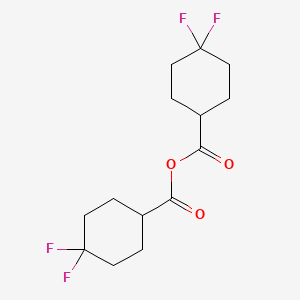
![(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid](/img/structure/B13902147.png)
